molecular formula C12H19N5 B11735925 [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11735925
M. Wt: 233.31 g/mol
InChI Key: NBNISAKAMYYBCH-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives. It could be investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry

In industry, (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    1-(propan-2-yl)-1H-pyrazole: Another pyrazole derivative with an isopropyl group.

    Pyrazole-3-carboxylic acid: A pyrazole derivative with a carboxylic acid group.

Uniqueness

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness could make it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-10(2)17-12(4-6-14-17)9-13-8-11-5-7-16(3)15-11/h4-7,10,13H,8-9H2,1-3H3

InChI Key

NBNISAKAMYYBCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=NN(C=C2)C

Origin of Product

United States

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